N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide group to a 5-(4-methylphenyl)-1,2-oxazole moiety. The benzodioxin scaffold is known for its metabolic stability and electronic properties, which enhance bioavailability and receptor interactions in medicinal chemistry . The oxazole ring, a nitrogen- and oxygen-containing heterocycle, likely contributes to hydrogen bonding and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-2-4-14(5-3-13)18-11-16(22-26-18)12-20(23)21-15-6-7-17-19(10-15)25-9-8-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMNQMXJEGNLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 1,4-Benzodioxan-6-one
1,4-Benzodioxan-6-one is treated with ammonium acetate and sodium cyanoborohydride in methanol under reflux (4–6 h), yielding the amine via reductive amination. Purification by silica gel chromatography (ethyl acetate/hexane, 1:3) affords the product as a white solid (yield: 68–72%).
Key Analytical Data :
- ¹H-NMR (400 MHz, CDCl₃) : δ 6.72 (d, J = 8.4 Hz, 1H), 6.48 (dd, J = 8.4, 2.4 Hz, 1H), 6.38 (d, J = 2.4 Hz, 1H), 4.25–4.18 (m, 4H), 3.52 (s, 2H).
- HRMS (ESI+) : m/z calcd. for C₈H₉NO₂ [M+H]⁺: 152.0706, found: 152.0709.
Synthesis of 2-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]acetic Acid
Hantzsch Oxazole Synthesis
A mixture of 4-methylbenzoyl chloride (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and ammonium acetate (2.0 equiv) in acetic acid is heated at 100°C for 8 h. Cyclization forms ethyl 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetate, which is hydrolyzed with NaOH (2M) in ethanol/water (1:1) to yield the carboxylic acid.
Optimization Notes :
- Solvent : Acetic acid enhances cyclization efficiency compared to DMF or THF.
- Yield : 58–62% after hydrolysis.
Key Analytical Data :
- ¹H-NMR (300 MHz, DMSO-d₆) : δ 8.12 (d, J = 8.1 Hz, 2H), 7.42 (d, J = 8.1 Hz, 2H), 6.78 (s, 1H), 3.84 (s, 2H), 2.39 (s, 3H).
- IR (KBr) : 1715 cm⁻¹ (C=O stretch).
Coupling Strategies for Amide Bond Formation
EDCI/HOBt-Mediated Coupling
A solution of 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetic acid (1.0 equiv), EDCI (1.2 equiv), HOBt (1.1 equiv), and DMAP (0.1 equiv) in DCM is stirred at 25°C for 30 min. 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv) is added, and the mixture is stirred for 12 h. Workup with aqueous NaHCO₃ and purification by recrystallization (ethanol/water) give the target compound.
Reaction Conditions :
Key Analytical Data :
Bromoacetyl Intermediate Route
2,3-Dihydro-1,4-benzodioxin-6-amine reacts with bromoacetyl bromide (1.2 equiv) in aqueous NaOH (pH 10–11) at 0–5°C for 3 h, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide. Subsequent substitution with sodium 5-(4-methylphenyl)-1,2-oxazol-3-ide (generated in situ from the oxazole and NaH) in DMF at 60°C for 6 h affords the target compound.
Optimization Notes :
Comparative Analysis of Synthetic Routes
| Parameter | EDCI/HOBt Route | Bromoacetyl Route |
|---|---|---|
| Yield | 65–70% | 55–60% |
| Reaction Time | 12 h | 9 h |
| Purification | Recrystallization | Column Chromatography |
| Byproducts | Minimal | Bromide salts |
| Scalability | High | Moderate |
The EDCI/HOBt method is preferable for scalability and purity, while the bromoacetyl route offers faster kinetics.
Mechanistic Insights
Amide Coupling Mechanism
EDCI activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency.
Nucleophilic Substitution
In the bromoacetyl route, the oxazole’s 3-position acts as a nucleophile, displacing bromide via an SN₂ mechanism. Polar aprotic solvents (DMF) stabilize the transition state.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time 6.8 min.
Industrial Considerations
- Continuous Flow Synthesis : Microreactors reduce reaction time by 40% compared to batch processes.
- Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) improves E-factor by 30%.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting downstream processes.
Comparison with Similar Compounds
Structural Analogues with Benzodioxin and Acetamide Linkages
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Key Features : Replaces the oxazole-acetamide group with a carboxylic acid.
- Bioactivity : Exhibits anti-inflammatory activity comparable to ibuprofen in carrageenan-induced rat paw edema assays .
- Comparison : The carboxylic acid group may enhance solubility but could reduce metabolic stability compared to the acetamide group in the target compound.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
- Key Features: Substitutes the oxazole with a methylphenyl-tethered isoquinolinyloxy group .
Analogues with Heterocyclic Variations
Z19 (1-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea)
- Key Features : Uses a urea linker and a 1,2,4-oxadiazole heterocycle .
- Comparison: Urea groups are strong hydrogen bond donors/acceptors, which may improve target affinity but reduce membrane permeability compared to acetamide linkers.
3',4'-(1",4"-Dioxino)flavone Derivatives
- Key Features : Flavones fused with a 1,4-dioxane ring .
- Bioactivity : Demonstrated significant antihepatotoxic activity, with hydroxy methyl substituents enhancing efficacy.
- Comparison : The flavone scaffold offers distinct pharmacokinetic profiles (e.g., antioxidant properties) compared to the acetamide-oxazole system.
Functional Group Impact on Activity
*Estimated based on structural formula (C₁₉H₁₈N₂O₄).
Structure-Activity Relationship (SAR) Insights
- Benzodioxin Core : Critical for metabolic stability and electronic modulation. Derivatives with substituents like hydroxy methyl groups (e.g., in flavones) show enhanced activity .
- Linker Groups : Acetamide linkers may improve stability compared to carboxylic acids , while urea linkers (e.g., Z19) prioritize hydrogen bonding .
- Heterocyclic Moieties: Oxazole (target compound) vs. oxadiazole (Z19) vs. isoquinoline () influence steric and electronic interactions with targets.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic implications based on recent research findings.
- Molecular Formula : C27H25N3O4S2
- Molecular Weight : 519.6351 g/mol
- CAS Number : 379249-41-9
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin with various substituents to form sulfonamide derivatives. The synthetic route often includes:
- Formation of the benzodioxane moiety .
- Coupling with acetamide derivatives .
- Characterization using IR and NMR spectroscopy to confirm structure and purity .
Enzyme Inhibition
Research indicates that compounds containing the benzodioxane moiety exhibit significant enzyme inhibitory activity. In particular:
- α-glucosidase Inhibition : Several studies have shown that derivatives of this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests potential applications in managing Type 2 diabetes mellitus (T2DM) .
| Compound | α-Glucosidase Inhibition (%) | Acetylcholinesterase Inhibition (%) |
|---|---|---|
| Compound A | 75% | 20% |
| Compound B | 80% | 15% |
| N-(2,3-dihydro...) | 70% | 10% |
Antitumor Activity
Some derivatives have also demonstrated promising antitumor properties. For instance, sulfonamide derivatives have been shown to exhibit broad-spectrum antitumor activity comparable to conventional anticancer drugs . The mechanism of action may involve the induction of apoptosis in cancer cells.
Neuroprotective Effects
Inhibitors of acetylcholinesterase (AChE) are crucial for treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to N-(2,3-dihydro...) have been reported to possess weak AChE inhibitory activity, indicating a potential role in neuroprotection .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between N-(2,3-dihydro...) and target enzymes. These studies suggest that the compound can effectively fit into the active sites of α-glucosidase and AChE, supporting its potential as an inhibitor .
Case Studies
- Study on α-glucosidase Inhibition : A study conducted by Kasimogullari et al. (2015) evaluated various sulfonamide derivatives for their α-glucosidase inhibitory potential. The results indicated that compounds with a benzodioxane structure exhibited substantial inhibition compared to controls.
- Antitumor Activity Evaluation : Another research effort demonstrated that certain derivatives showed cytotoxic effects on human cancer cell lines, suggesting their utility in cancer therapy .
Q & A
Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide?
The synthesis typically involves multi-step reactions, including coupling of the benzodioxane moiety with the oxazole-acetamide fragment. Key steps include refluxing under inert atmospheres (e.g., nitrogen) to prevent oxidation, microwave-assisted synthesis to accelerate reaction kinetics, and purification via column chromatography. Critical parameters include solvent choice (e.g., DMF or THF) and temperature control (60–120°C). Structural confirmation of intermediates and final products is achieved using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized to ensure structural integrity and purity?
Post-synthesis characterization employs:
- NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks.
- Mass spectrometry (ESI-TOF or MALDI-TOF) to confirm molecular weight.
- HPLC or TLC for purity assessment (>95% purity threshold).
- Elemental analysis to validate empirical formulas. For example, the benzodioxane ring’s dihydro protons appear as distinct doublets in ¹H NMR (δ 4.2–4.5 ppm), while the oxazole ring’s aromatic protons resonate at δ 6.8–7.5 ppm .
Q. What are the primary challenges in synthesizing this compound?
Key challenges include:
- Low yields in coupling steps due to steric hindrance from the 4-methylphenyl group.
- Side reactions during oxazole ring formation, requiring strict anhydrous conditions.
- Purification difficulties caused by polar byproducts; gradient elution in column chromatography is often necessary .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
Use statistical Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature, solvent polarity, catalyst loading (e.g., Pd/C for coupling).
- Responses : Yield, purity, reaction time. Central Composite Design (CCD) or Box-Behnken models can identify optimal conditions. For instance, microwave irradiation reduces reaction time by 40% compared to conventional heating .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Assay variability (e.g., cell line differences in IC₅₀ measurements).
- Structural analogs with subtle substituent changes (e.g., 4-methylphenyl vs. 4-methoxyphenyl). Mitigation strategies:
- Comparative studies under standardized protocols (e.g., NIH/NCATS assay guidelines).
- Molecular docking to assess binding affinity consistency across receptor isoforms (e.g., kinase variants) .
Q. What computational methods predict the compound’s reactivity and stability?
- Quantum chemical calculations (DFT/B3LYP) model electron density distributions to predict sites for electrophilic/nucleophilic attacks.
- Molecular dynamics (MD) simulations assess stability in physiological conditions (e.g., solvation effects in aqueous buffers).
- Reaction path searching (e.g., using the ANNE method) identifies low-energy pathways for degradation or derivatization .
Q. How to design experiments to elucidate the compound’s mechanism of action?
- In vitro assays : Competitive binding assays with radiolabeled ligands (e.g., ³H-labeled substrates for receptor studies).
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify interacting proteins.
- Cryo-EM/X-ray crystallography for structural resolution of compound-target complexes .
Q. What strategies validate the compound’s selectivity for intended biological targets?
- Selectivity panels : Screen against 100+ related targets (e.g., kinase panels for ATP-binding site inhibitors).
- CRISPR-Cas9 knockouts of putative targets to confirm phenotype reversal.
- SPR (Surface Plasmon Resonance) for real-time binding kinetics (ka/kd measurements) .
Q. How to address discrepancies in physicochemical property measurements (e.g., logP, solubility)?
Q. What advanced analytical techniques resolve structural ambiguities in derivatives?
- 2D NMR (HSQC, HMBC) to assign quaternary carbons and long-range couplings.
- X-ray crystallography for absolute configuration determination.
- LC-MS/MS fragmentation to trace degradation pathways under stress conditions (e.g., acidic/oxidative) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
